5,5-dimethyltetrahydro-2H-pyran-2-one
Description
5,5-Dimethyltetrahydro-2H-pyran-2-one is a six-membered lactone featuring a pyranone ring system with two methyl substituents at the 5-position. This compound is notable for its structural versatility and presence in natural products. For instance, marine-derived fungi such as Thermomyces lanuginosus produce analogs like 6-(3'-hydroxybutan-2'-yl)-3,5-dimethyltetrahydro-2H-pyran-2-one, which exhibit biological activity against human tumor cell lines (HTCLs) . Synthetic derivatives, such as 4-benzylidene-5,5-dimethyltetrahydro-2H-pyran-2-one, demonstrate applications in drug development due to their stereochemical complexity and ease of synthesis via catalytic methods .
Properties
IUPAC Name |
5,5-dimethyloxan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-3-6(8)9-5-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNWLXKETMYSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)OC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498714 | |
| Record name | 5,5-Dimethyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1679-55-6 | |
| Record name | 5,5-Dimethyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The Fe(acac)₃-catalyzed radical cyclization method leverages the ability of iron(III) acetylacetonate to initiate radical chain reactions. This approach, detailed in a study on Fe(III)-catalyzed reduction radical couplings, involves the reaction of 2,3-dienoates with allylic alcohols under reductive conditions. The mechanism proceeds through three key stages:
-
Radical Initiation : Fe(acac)₃ reacts with hydrosilanes (e.g., PhSiH₃) to generate silyl radicals, which abstract hydrogen from the allylic alcohol (e.g., 2-methyl-2-propen-1-ol), forming a carbon-centered radical.
-
Radical Addition : The radical intermediate adds to the electron-deficient 2,3-dienoate, forming a conjugated system.
-
Cyclization and Lactonization : Intramolecular cyclization followed by oxidation yields the 5,5-dimethyltetrahydro-2H-pyran-2-one core.
Optimized Reaction Conditions
The reaction is typically conducted in ethanol at 50°C under an inert atmosphere (argon) to prevent radical quenching. Key parameters include:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst Loading | 10–30 mol% Fe(acac)₃ | |
| Reductant | 2 equiv. PhSiH₃ | |
| Solvent | Ethanol (2 mL per 0.3 mmol substrate) | |
| Reaction Time | 2 hours | |
| Yield (Representative) | 65% (for derivative 3o) |
Scale-up experiments demonstrate robustness, with a 1.5 mmol scale reaction producing 321 mg of product.
One-Pot Synthesis via Enaminoketone Intermediates
Sequential Condensation and Cyclization
A one-pot methodology developed for fused pyran-2-ones offers a versatile route to 5,5-dimethyltetrahydro-2H-pyran-2-one. The synthesis involves:
-
Enaminoketone Formation : Cycloalkanones react with N,N-dimethylformamide dimethyl acetal (DMFDMA) at elevated temperatures to form α-enaminoketones.
-
Condensation with Hippuric Acid : The enaminoketone intermediate undergoes condensation with hippuric acid in the presence of acetic anhydride, facilitating cyclodehydration.
-
Lactonization : Spontaneous lactonization under thermal conditions yields the target lactone.
Comparative Analysis of Synthetic Methods
The table below contrasts the two primary methods:
| Parameter | Iron(III)-Catalyzed Method | One-Pot Enaminoketone Method |
|---|---|---|
| Catalyst | Fe(acac)₃ (10–30 mol%) | None (thermal activation) |
| Key Reagents | PhSiH₃, allylic alcohols | DMFDMA, hippuric acid, Ac₂O |
| Reaction Time | 2 hours | 20 hours (16 + 4) |
| Scalability | Demonstrated at 1.5 mmol scale | Not explicitly reported |
| Yield | Up to 65% | ~60% (analogous compounds) |
| Advantages | Rapid, radical-mediated efficiency | Avoids metal catalysts |
| Limitations | Requires inert atmosphere | Lengthy reaction time |
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Production of alcohols or other reduced derivatives.
Substitution: Generation of substituted pyran derivatives.
Scientific Research Applications
5,5-Dimethyltetrahydro-2H-pyran-2-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5,5-dimethyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its unique structure allows it to engage in specific interactions with proteins and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
5,5-Difluoro-5,6-dihydro-2H-pyran-2-one
- Structure : Features a difluoro substitution at the 5-position and a partially unsaturated 5,6-dihydro ring.
- Key Differences :
- The fluorine atoms introduce strong electron-withdrawing effects, increasing electrophilicity at the carbonyl group compared to the electron-donating methyl groups in 5,5-dimethyltetrahydro-2H-pyran-2-one.
- Reduced steric hindrance due to smaller fluorine atoms versus methyl groups.
- Applications : Fluorinated analogs are often explored for enhanced metabolic stability in pharmaceuticals .
4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone
- Structure: Combines a pyridazinone core (a six-membered ring with two nitrogen atoms) with a tetrahydro-2H-pyran substituent.
- Key Differences: The pyridazinone ring introduces nitrogen atoms, altering hydrogen-bonding capacity and solubility. Chlorine substituents enhance reactivity for cross-coupling reactions, unlike the methyl groups in the target compound.
- Applications : Used in synthetic intermediates for agrochemicals and pharmaceuticals due to halogenated reactivity .
5-Methyltetrahydro-2(1H)-pyrimidinone
Marine-Derived 3,5-Dimethyltetrahydro-2H-pyran-2-one Analogs
- Structure : Includes hydroxylated side chains (e.g., 6-(3'-hydroxybutan-2'-yl)-3,5-dimethyltetrahydro-2H-pyran-2-one ).
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : Methyl groups in 5,5-dimethyltetrahydro-2H-pyran-2-one enhance lipophilicity and steric shielding, favoring membrane permeability in drug candidates. Fluorine or chlorine substituents, however, prioritize electronic modulation .
- Biological Activity : Hydrophilic side chains in marine analogs improve target engagement, as seen in their antitumor properties .
- Synthetic Utility : Catalytic methods for substituted derivatives (e.g., benzylidene groups) enable rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
5,5-Dimethyltetrahydro-2H-pyran-2-one (commonly referred to as DMTHP) is a heterocyclic organic compound with the molecular formula CHO. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of DMTHP, highlighting its mechanisms of action, applications in drug discovery, and relevant case studies.
DMTHP contains a six-membered ring with two methyl groups at the 5th position and an oxygen atom. Its structural uniqueness contributes to its reactivity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| CAS Number | 1679-55-6 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of DMTHP is primarily attributed to its ability to interact with specific molecular targets within biological systems. It functions as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions.
Biochemical Pathways:
- Enzyme Interaction: DMTHP can act as a substrate for enzymes involved in metabolic pathways, influencing their activity.
- Reactive Intermediate Formation: The compound can generate intermediates that may exhibit further biological activities.
Biological Activities
Research indicates that DMTHP exhibits several biological activities, including:
- Antioxidant Activity: DMTHP has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects: Preliminary studies suggest that DMTHP may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Study Insights
-
Pulmonary Fibrosis Research:
A study investigated the effects of DMTHP derivatives on pulmonary fibrosis models. The administration of DMTHP was associated with reduced collagen deposition and improved lung function metrics in bleomycin-induced fibrosis models. This suggests a potential therapeutic role for DMTHP in fibrotic diseases . -
Drug Development Applications:
In drug discovery contexts, DMTHP has been utilized as a prodrug moiety for delivering active pharmaceutical ingredients. For instance, it was part of a prodrug formulation aimed at enhancing the bioavailability of aztreonam through enzymatic cleavage .
Comparative Analysis with Similar Compounds
To understand the unique properties of DMTHP, it is beneficial to compare it with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 5,5-Dimethyloxan-2-one | Similar ring structure | Moderate anti-inflammatory |
| 5-Hydroxy-4,4-dimethylpentanoic | Related to metabolic pathways | Antimicrobial properties |
Research Findings and Future Directions
The exploration of DMTHP's biological activity is still in its early stages. Current findings indicate promising avenues for further research, particularly in the following areas:
- Mechanistic Studies: Detailed investigations into the specific enzyme interactions and signaling pathways affected by DMTHP.
- Therapeutic Applications: Expanding research into its potential use in treating chronic inflammatory conditions and fibrotic diseases.
- Synthesis Optimization: Developing more efficient synthetic routes for producing DMTHP and its derivatives for research and industrial applications.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Advantages | Limitations | Reference |
|---|---|---|---|
| Acid-Catalyzed Cyclization | High yield, simplicity | Limited to specific substrates | |
| Bromination/Oxidation | Versatile for substituent addition | Requires strict temp control |
Q. Table 2: Key Spectroscopic Benchmarks
| Technique | Diagnostic Peaks/Shifts | Application |
|---|---|---|
| ¹H NMR | δ 1.2–1.4 (CH₃), δ 4.0–4.5 (ring H) | Confirming substituent position |
| HRMS | m/z 126.0681 (M⁺) | Molecular formula validation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
